
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, a fluorophenyl group, and a methoxybenzamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, and the methoxybenzamide moiety might be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and hydrogen bonding capabilities. The pyrrolidinone ring could influence its conformational stability and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole scaffold is known for its anti-inflammatory capabilities. By modulating inflammatory pathways, indole derivatives can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases . Research into the specific anti-inflammatory mechanisms of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” could lead to novel treatments for such ailments.
Anticancer and Antitumor Applications
Compounds with an indole core structure have been found to possess anticancer and antitumor activities. They can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis . The compound may be investigated for its potential use in targeted cancer therapies, especially considering its unique fluorophenyl and methoxybenzamide groups.
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial properties, which include fighting against bacteria, fungi, and other pathogens . The structural features of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” could be optimized to enhance its efficacy as a broad-spectrum antimicrobial agent.
Neuroprotective Effects
Fluorinated compounds, such as our subject compound, often exhibit neuroprotective effects. They can protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Further research could explore the potential neuroprotective applications of this compound.
Enzyme Inhibition
Many indole-based molecules act as enzyme inhibitors, which is crucial in the treatment of various diseases, including metabolic disorders and cancers . The specific enzyme inhibitory action of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” could be studied to develop new therapeutic drugs.
Analgesic Properties
Indole derivatives have been utilized for their analgesic properties, providing pain relief without the addictive effects of opioids . Investigating the analgesic potential of this compound could lead to safer pain management options.
Antioxidant Activity
The antioxidant activity of indole derivatives is another promising area of application. These compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage . “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” might be a candidate for further antioxidant studies.
Future Directions
The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve synthesizing this compound, studying its physical and chemical properties, investigating its biological activity, and optimizing its structure for improved activity .
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-8-3-2-7-15(16)18(23)20-13-10-17(22)21(11-13)14-6-4-5-12(19)9-14/h2-9,13H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSXFSVVRRFVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


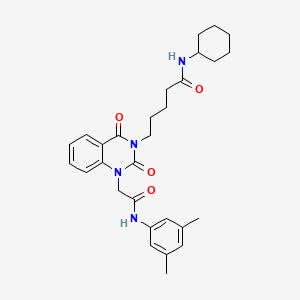

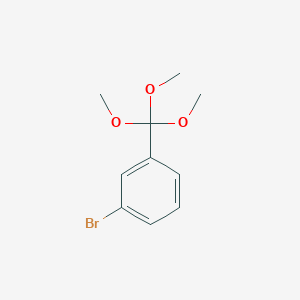
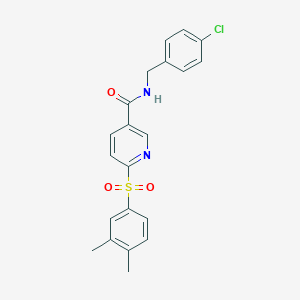
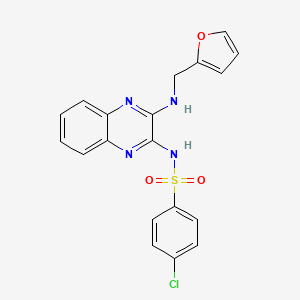
![5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2602903.png)

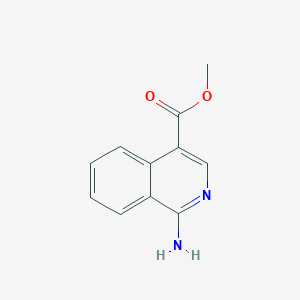
![2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2602908.png)
![2-Azabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2602910.png)
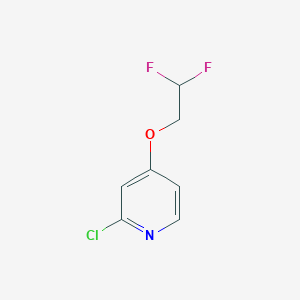
![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)
![4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602914.png)